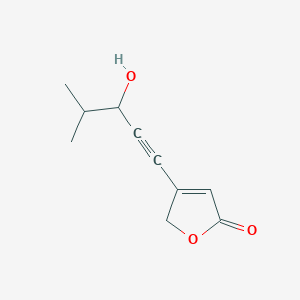

4-(3-Hydroxy-4-methylpent-1-yn-1-yl)furan-2(5H)-one

Description

4-(3-Hydroxy-4-methylpent-1-yn-1-yl)furan-2(5H)-one is a γ-butenolide derivative characterized by a furanone core substituted with a hydroxy-methylpentynyl chain. Furan-2(5H)-one derivatives are renowned for their biological activities, including cytotoxicity, antibacterial properties, and applications as agrochemicals . The unique 3-hydroxy-4-methylpentynyl substituent in this compound may enhance its pharmacological profile by influencing solubility, metabolic stability, and target binding compared to other derivatives.

Properties

CAS No. |

920531-33-5 |

|---|---|

Molecular Formula |

C10H12O3 |

Molecular Weight |

180.20 g/mol |

IUPAC Name |

3-(3-hydroxy-4-methylpent-1-ynyl)-2H-furan-5-one |

InChI |

InChI=1S/C10H12O3/c1-7(2)9(11)4-3-8-5-10(12)13-6-8/h5,7,9,11H,6H2,1-2H3 |

InChI Key |

BSQKTGUOAKKNOV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C#CC1=CC(=O)OC1)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Hydroxy-4-methylpent-1-yn-1-yl)furan-2(5H)-one can be achieved through several synthetic routes. One common method involves the alkylation of furan-2(5H)-one with a suitable alkyne precursor. The reaction typically requires a base such as sodium hydride or potassium tert-butoxide to deprotonate the furan-2(5H)-one, followed by the addition of the alkyne under controlled temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and safety. Catalysts and continuous flow reactors might be employed to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-(3-Hydroxy-4-methylpent-1-yn-1-yl)furan-2(5H)-one undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

Reduction: The alkyne moiety can be reduced to an alkene or alkane using hydrogenation catalysts like palladium on carbon.

Substitution: The furan ring can undergo electrophilic substitution reactions, where electrophiles such as halogens or nitro groups replace hydrogen atoms on the ring.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride in ether.

Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

Oxidation: 4-(3-Oxo-4-methylpent-1-yn-1-yl)furan-2(5H)-one.

Reduction: 4-(3-Hydroxy-4-methylpent-1-en-1-yl)furan-2(5H)-one or 4-(3-Hydroxy-4-methylpentyl)furan-2(5H)-one.

Substitution: Halogenated or nitro-substituted derivatives of the original compound.

Scientific Research Applications

4-(3-Hydroxy-4-methylpent-1-yn-1-yl)furan-2(5H)-one has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound in drug discovery for its potential therapeutic effects.

Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(3-Hydroxy-4-methylpent-1-yn-1-yl)furan-2(5H)-one involves its interaction with molecular targets such as enzymes or receptors. The hydroxy and alkyne groups can form hydrogen bonds or covalent bonds with active sites, modulating the activity of the target proteins. Pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.

Comparison with Similar Compounds

Key Observations :

- Electron-withdrawing/donating groups : The methoxy group in indole derivatives improves metabolic stability , while the hydroxy-methylpentynyl chain in the target compound may increase polarity.

- Bioactivity: Diarylmethylamine derivatives exhibit insecticidal activity (e.g., binding energy −8.9 to −9.1 kcal/mol ), whereas benzylamino derivatives target bacterial ribosomes .

Toxicological Profiles

- Furan-2(5H)-one: Confirmed genotoxicity via clastogenic effects in vivo (EFSA Panel) .

- Substituted Derivatives: 4-(Diarylmethylamino): No explicit toxicity data, but designed for selective insect targeting . 4-(Benzylamino): Safe for antibiotic use, suggesting reduced genotoxicity .

Biological Activity

4-(3-Hydroxy-4-methylpent-1-yn-1-yl)furan-2(5H)-one, a compound with significant biological relevance, has garnered attention for its diverse pharmacological properties. This article delves into the biological activities associated with this compound, supported by data tables and case studies from various research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a furan ring with a hydroxymethylpentynyl side chain. Its molecular formula is C₁₁H₁₄O₂, and it possesses unique functional groups that contribute to its biological activities.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study found that derivatives of this compound showed significant inhibition against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism of action is thought to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Salmonella typhimurium | 64 µg/mL |

Anti-inflammatory Properties

The compound has demonstrated anti-inflammatory effects in vitro. In a study utilizing lipopolysaccharide (LPS)-stimulated macrophages, treatment with this compound resulted in a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential as a therapeutic agent in managing inflammatory conditions .

Antioxidant Activity

The antioxidant capacity of this compound was evaluated using various assays, including DPPH and ABTS radical scavenging tests. The results indicated that this compound effectively scavenged free radicals, thereby protecting cellular components from oxidative stress .

Case Study 1: Antimicrobial Efficacy

A recent study investigated the antimicrobial efficacy of this compound against clinical isolates of multidrug-resistant bacteria. The results confirmed its effectiveness, particularly against Gram-positive bacteria, positioning it as a potential candidate for developing new antimicrobial agents .

Case Study 2: Anti-inflammatory Mechanisms

In another investigation, the anti-inflammatory mechanisms were explored through in vivo models of acute inflammation. The administration of the compound significantly reduced edema and inflammatory cell infiltration in treated groups compared to controls. Histopathological analysis further supported these findings, indicating a protective effect on tissue integrity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.